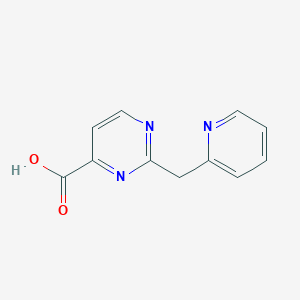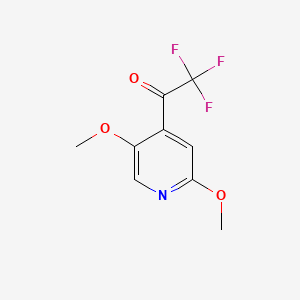
4-Bromo-3-chloro-5-(difluoromethyl)-2-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-chloro-5-(difluoromethyl)-2-methylpyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to a methylpyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-5-(difluoromethyl)-2-methylpyridine typically involves the halogenation of a pyridine derivative. The process may include steps such as:
Halogenation: Introduction of bromine and chlorine atoms to the pyridine ring.
Fluorination: Addition of difluoromethyl groups using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and fluorination processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the halogen atoms (bromine or chlorine) are replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed:
- Substituted pyridine derivatives depending on the nucleophile used.
- Oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-chloro-5-(difluoromethyl)-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-chloro-5-(difluoromethyl)-2-methylpyridine involves its interaction with specific molecular targets. The presence of halogen and fluorine atoms can influence its reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-3-chloro-5-(difluoromethyl)-2-(trifluoromethyl)pyridine
- 4-Bromo-3-chloro-5-fluoroaniline
Comparison:
- Structural Differences: The presence of different substituents (e.g., trifluoromethyl vs. difluoromethyl) can significantly alter the chemical properties and reactivity.
- Reactivity: The unique combination of bromine, chlorine, and difluoromethyl groups in 4-Bromo-3-chloro-5-(difluoromethyl)-2-methylpyridine makes it distinct in terms of its reactivity and potential applications.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications. Its versatility in chemical reactions and potential for biological activity continue to drive research and development in multiple fields.
Eigenschaften
Molekularformel |
C7H5BrClF2N |
|---|---|
Molekulargewicht |
256.47 g/mol |
IUPAC-Name |
4-bromo-3-chloro-5-(difluoromethyl)-2-methylpyridine |
InChI |
InChI=1S/C7H5BrClF2N/c1-3-6(9)5(8)4(2-12-3)7(10)11/h2,7H,1H3 |
InChI-Schlüssel |
YTBORJVFNNNUIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C(=C1Cl)Br)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


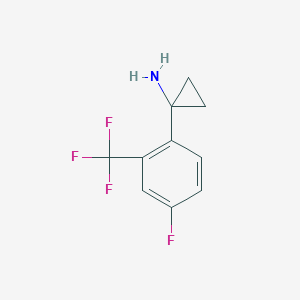
![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13538753.png)

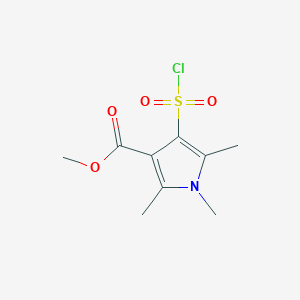
![8-Oxotricyclo[3.2.1.0,2,7]octane-1-carboxylicacid](/img/structure/B13538794.png)
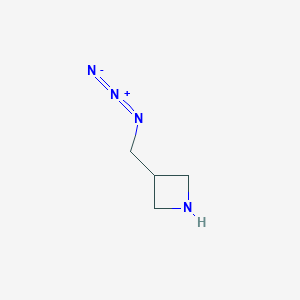
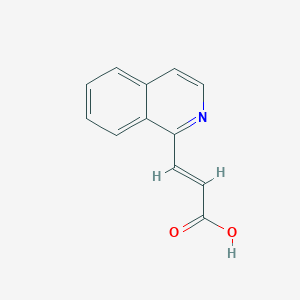
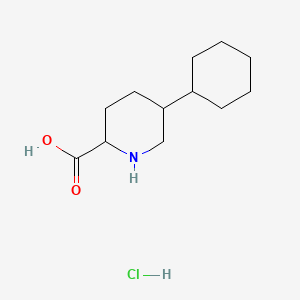
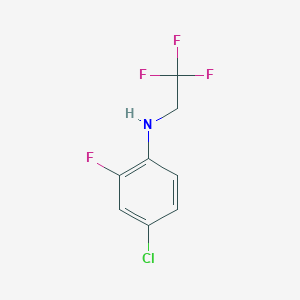

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid](/img/structure/B13538822.png)
![2-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B13538825.png)
